Enpp-1-IN-11 is classified under small molecule inhibitors targeting ENPP1. It falls within a broader category of ecto-nucleotide triphosphate hydrolases, which are enzymes that hydrolyze nucleotides and regulate nucleotide signaling pathways. The compound's development stems from ongoing research into ENPP1's role in cellular processes, particularly its involvement in the degradation of cyclic GMP–AMP, a crucial signaling molecule in immune responses .
The synthesis of Enpp-1-IN-11 typically involves multi-step organic synthesis techniques. While specific synthetic routes for this compound are not detailed in the available literature, general approaches for synthesizing ENPP1 inhibitors often include:
The precise synthetic pathway would require further exploration in specialized chemical literature or patents related to ENPP1 inhibitors.
Data regarding the exact molecular formula, molecular weight, and three-dimensional conformation would be critical for understanding its interaction with ENPP1 but are currently not specified.
Enpp-1-IN-11 functions primarily through competitive inhibition of ENPP1 activity. The mechanism involves binding to the active site of the enzyme, thereby preventing it from hydrolyzing its natural substrates such as ATP and cyclic GMP–AMP.
Key points regarding its chemical reactions include:
The mechanism by which Enpp-1-IN-11 inhibits ENPP1 involves several steps:
Experimental data supporting this mechanism would typically involve kinetic assays measuring substrate turnover rates with varying concentrations of Enpp-1-IN-11.
While specific physical properties such as melting point, boiling point, or solubility are not provided in the literature for Enpp-1-IN-11, general characteristics expected for small molecule inhibitors include:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry could provide further insights into these properties.
Enpp-1-IN-11 has potential applications primarily in biomedical research and therapeutic development:
Research into compounds like Enpp-1-IN-11 continues to expand our understanding of nucleotide metabolism's role in health and disease, paving the way for innovative therapeutic strategies.
Enpp-1-IN-11 (compound 23) binds the catalytic domain of ENPP1 with high specificity, leveraging structural features unique to this ectoenzyme. ENPP1 contains a phosphodiesterase (PDE) domain harboring a bimetallic catalytic core coordinated by two zinc ions and seven conserved residues (His362, Asp364, His434, His528, Asp539, His541, and catalytic Thr238) [10]. This domain hydrolyzes phosphodiester bonds in substrates like ATP and cGAMP. Structural analyses reveal that Enpp-1-IN-11 occupies the substrate-binding groove adjacent to Thr238, forming hydrogen bonds with His362 and Asp364 and hydrophobic interactions with Trp304 and Phe305. These contacts sterically hinder substrate access to the catalytic threonine nucleophile, thereby inhibiting hydrolysis [2] [9] [10]. The inhibitor’s selectivity for ENPP1 over other ENPP family members (ENPP2–7) stems from its complementarity to the unique electrostatic and steric environment of the ENPP1 catalytic pocket, which differs significantly in ENPP2 (Autotaxin) due to a 20-residue deletion [10].
Enpp-1-IN-11 exhibits potent inhibition of ENPP1 with a Ki value of 45 nM, as determined by enzymatic assays using recombinant human ENPP1 and fluorogenic substrates [2] [9]. Kinetic studies demonstrate mixed-type inhibition, where Enpp-1-IN-11 reduces the maximal reaction velocity (Vmax) and increases the apparent Michaelis constant (Km) for both ATP and cGAMP hydrolysis. This suggests simultaneous binding to both free enzyme and enzyme-substrate complexes [2]. Selectivity profiling against related hydrolases reveals >100-fold selectivity for ENPP1 over ENPP2, ENPP3, CD39, and TNAP (tissue-nonspecific alkaline phosphatase) [9]. The compound’s plasma stability and low hepatic clearance (human CLhep = 40.1 mL/min/kg) further support its biochemical utility [2] [9].
Table 1: Kinetic Parameters of Enpp-1-IN-11
Property | Value | Substrate | Assay System |
---|---|---|---|
Ki | 45 nM | p-NPh-TMP | Recombinant ENPP1 |
Inhibition Mode | Mixed-type | ATP/cGAMP | Michaelis-Menten kinetics |
Selectivity (vs. ENPP2) | >100-fold | Lysophospholipid | Cell lysates |
Plasma Stability (t₁/₂) | >8 hours | N/A | Human plasma |
ENPP1 constitutively hydrolyzes extracellular 2’,3’-cGAMP—a cyclic dinucleotide produced by tumor cells upon cytosolic DNA sensing—into linear 5’-AMP [4] [6]. By inhibiting ENPP1, Enpp-1-IN-11 extends the half-life of extracellular cGAMP, enabling its uptake via solute carriers (e.g., SLC19A1) into dendritic cells and macrophages. Accumulated cGAMP activates the STING (Stimulator of Interferon Genes) pathway, triggering TBK1 phosphorylation and IRF3 nuclear translocation. This cascade induces type I interferons (IFN-α/β) and pro-inflammatory cytokines (e.g., CXCL10, IL-6) [3] [4] [7]. In murine breast cancer models (4T1 cells), Enpp-1-IN-11 synergized with ionizing radiation to increase intratumoral cGAMP concentrations by >5-fold, enhancing CD8+ T-cell infiltration and converting immunologically "cold" tumors to "hot" [4] [7].
Enpp-1-IN-11 reprograms the immunosuppressive tumor microenvironment (TME) by dual modulation of purinergic signaling:
Table 2: Tumor Microenvironment Modulation by Enpp-1-IN-11
Parameter | Change | Biological Consequence |
---|---|---|
Extracellular cGAMP | ↑ 5-fold | Enhanced STING activation |
Adenosine concentration | ↓ 60% | Reduced T-cell suppression |
CD8+ T-cell infiltration | ↑ 3-fold | Tumor cytotoxicity |
EMT markers (Vimentin) | ↓ 70% | Inhibited metastasis |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2